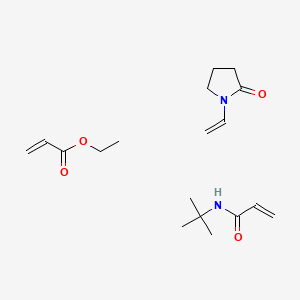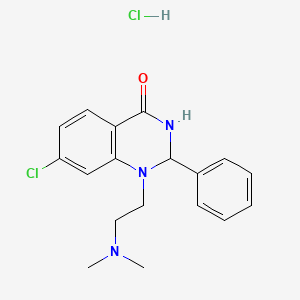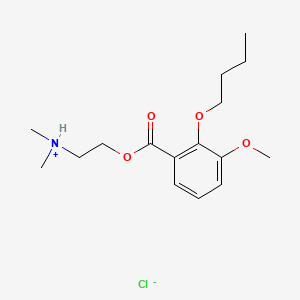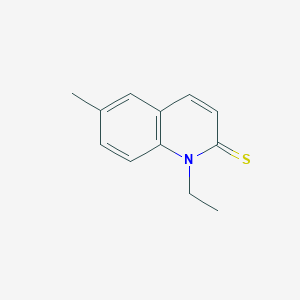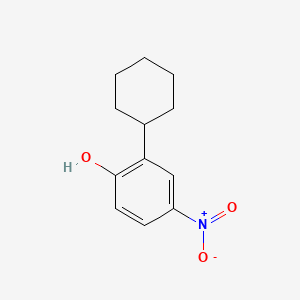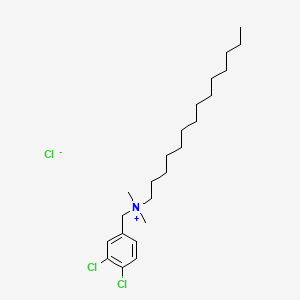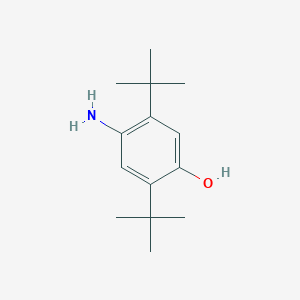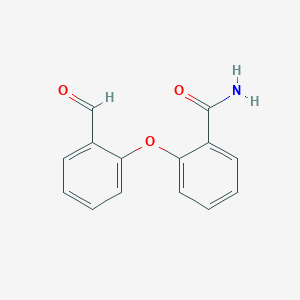
2-(2-Formylphenoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Formylphenoxy)benzamide is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzamide, characterized by the presence of a formyl group attached to the phenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Formylphenoxy)benzamide can be synthesized through the condensation of 2-formylphenol with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like tetrahydrofuran (THF) under mild conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more scalable and efficient methods. One such method includes the use of ultrasonic irradiation to enhance the reaction rate and yield. The reaction can be catalyzed by a Lewis acidic ionic liquid immobilized on diatomite earth, providing a green and efficient pathway for the production of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(2-Formylphenoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(2-Carboxyphenoxy)benzamide.
Reduction: 2-(2-Hydroxyphenoxy)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-Formylphenoxy)benzamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Formylphenoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This compound may also participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to the target .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Carbamoylphenoxy)benzamide
- 4-(4-Cyanophenoxy)benzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
2-(2-Formylphenoxy)benzamide is unique due to the presence of the formyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications where the formyl group plays a crucial role in the mechanism of action or chemical reactivity .
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-(2-formylphenoxy)benzamide |
InChI |
InChI=1S/C14H11NO3/c15-14(17)11-6-2-4-8-13(11)18-12-7-3-1-5-10(12)9-16/h1-9H,(H2,15,17) |
InChI Key |
WHDOEEFEJSUTCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


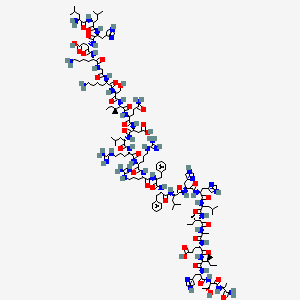
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)

